N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine is a complex organic compound that features a tetrahydropyran ring and a tetraazolo[1,5-b]pyridazin-6-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine typically involves multiple steps. One common approach starts with the preparation of tetrahydro-2H-pyran-4-ylmethylamine. This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethyl chloride with ammonia or an amine under basic conditions .
The next step involves the formation of the tetraazolo[1,5-b]pyridazin-6-amine moiety. This can be achieved through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-amine: A simpler analog with similar structural features.
Tetraazolo[1,5-b]pyridazin-6-amine: Shares the tetraazolo[1,5-b]pyridazin-6-amine moiety but lacks the tetrahydropyran ring.
Uniqueness
N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine is unique due to the combination of the tetrahydropyran ring and the tetraazolo[1,5-b]pyridazin-6-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N6O |
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Molecular Weight |
234.26 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C10H14N6O/c1-2-10-12-14-15-16(10)13-9(1)11-7-8-3-5-17-6-4-8/h1-2,8H,3-7H2,(H,11,13) |
InChI Key |
RKXJKCUZXSTDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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